molecular formula C20H26N2O5S2 B285719 N-{2-methoxy-5-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-N-methylbenzenesulfonamide

N-{2-methoxy-5-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-N-methylbenzenesulfonamide

Cat. No. B285719
M. Wt: 438.6 g/mol
InChI Key: GFZXRHHBPCXXGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-methoxy-5-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-N-methylbenzenesulfonamide, also known as MS-275, is a potent inhibitor of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, leading to chromatin compaction and gene silencing. MS-275 has been extensively studied for its potential therapeutic applications in cancer and other diseases.

Mechanism of Action

N-{2-methoxy-5-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-N-methylbenzenesulfonamide exerts its anti-cancer effects through inhibition of HDACs. By inhibiting HDACs, N-{2-methoxy-5-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-N-methylbenzenesulfonamide leads to increased acetylation of histones, leading to chromatin relaxation and increased gene expression. This can lead to the activation of tumor suppressor genes and the inhibition of oncogenes, ultimately leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-{2-methoxy-5-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-N-methylbenzenesulfonamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer effects, N-{2-methoxy-5-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-N-methylbenzenesulfonamide has been shown to have anti-inflammatory effects and to improve insulin sensitivity in animal models. N-{2-methoxy-5-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-N-methylbenzenesulfonamide has also been shown to enhance memory and learning in animal models, potentially through its effects on gene expression in the brain.

Advantages and Limitations for Lab Experiments

N-{2-methoxy-5-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-N-methylbenzenesulfonamide has a number of advantages for lab experiments. It is a potent and selective inhibitor of HDACs, making it a valuable tool for studying the role of HDACs in various biological processes. However, N-{2-methoxy-5-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-N-methylbenzenesulfonamide also has limitations, including its potential toxicity and off-target effects. Careful dose titration and controls are necessary to ensure accurate interpretation of results.

Future Directions

There are a number of future directions for research on N-{2-methoxy-5-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-N-methylbenzenesulfonamide. One potential area of research is the development of combination therapies involving N-{2-methoxy-5-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-N-methylbenzenesulfonamide and other chemotherapeutic agents. Another area of research is the development of more selective HDAC inhibitors with fewer off-target effects. Finally, research into the potential therapeutic applications of N-{2-methoxy-5-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-N-methylbenzenesulfonamide in other diseases, such as neurodegenerative diseases, may be warranted.

Synthesis Methods

N-{2-methoxy-5-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-N-methylbenzenesulfonamide can be synthesized using a multi-step process involving the reaction of 2-methoxy-5-nitrobenzenesulfonamide with piperidine, followed by reduction and sulfonation reactions. The final product is obtained through a series of purification steps.

Scientific Research Applications

N-{2-methoxy-5-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-N-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in cancer. It has been shown to induce cell cycle arrest and apoptosis in a variety of cancer cell lines, including breast, lung, and prostate cancer. N-{2-methoxy-5-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-N-methylbenzenesulfonamide has also been shown to sensitize cancer cells to other chemotherapeutic agents, leading to enhanced anti-tumor effects.

properties

Molecular Formula

C20H26N2O5S2

Molecular Weight

438.6 g/mol

IUPAC Name

N-[2-methoxy-5-(4-methylpiperidin-1-yl)sulfonylphenyl]-N-methylbenzenesulfonamide

InChI

InChI=1S/C20H26N2O5S2/c1-16-11-13-22(14-12-16)29(25,26)18-9-10-20(27-3)19(15-18)21(2)28(23,24)17-7-5-4-6-8-17/h4-10,15-16H,11-14H2,1-3H3

InChI Key

GFZXRHHBPCXXGX-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OC)N(C)S(=O)(=O)C3=CC=CC=C3

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OC)N(C)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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